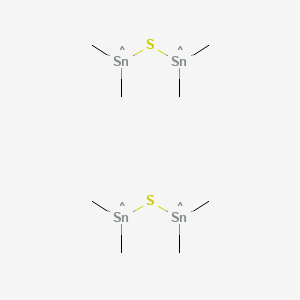
Pubchem_16693212
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pubchem_16693212, also known as 2,2,6,6-Tetramethylpiperidine, is an organic compound belonging to the amine class. It is a colorless liquid with a characteristic “fishy” amine-like odor. This compound is widely used in chemistry as a hindered base, which means it is a base that is sterically hindered and thus less nucleophilic.
Métodos De Preparación
2,2,6,6-Tetramethylpiperidine can be synthesized through various methods. One common synthetic route involves the conjugate addition reaction of ammonia to phorone, followed by a Wolff-Kishner reduction of the intermediate triacetone amine . Industrial production methods typically involve similar steps but on a larger scale, ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
2,2,6,6-Tetramethylpiperidine undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can participate in substitution reactions, particularly with halides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halides like methyl iodide. Major products formed from these reactions include N-oxides, secondary amines, and substituted piperidines.
Aplicaciones Científicas De Investigación
2,2,6,6-Tetramethylpiperidine has a wide range of scientific research applications:
Chemistry: It is used as a hindered base in various organic synthesis reactions.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,2,6,6-Tetramethylpiperidine exerts its effects is primarily through its role as a hindered base. It interacts with molecular targets by donating electrons, thus facilitating various chemical reactions. The steric hindrance around the nitrogen atom makes it less nucleophilic, which is advantageous in certain synthetic applications.
Comparación Con Compuestos Similares
2,2,6,6-Tetramethylpiperidine is unique due to its high steric hindrance and low nucleophilicity. Similar compounds include:
2,6-Dimethylpiperidine: Less sterically hindered and more nucleophilic.
N,N-Diisopropylethylamine: Another hindered base but with different steric properties.
Lithium tetramethylpiperidide: A stronger base derived from 2,2,6,6-Tetramethylpiperidine.
These compounds share some similarities but differ in their steric properties and nucleophilicity, making 2,2,6,6-Tetramethylpiperidine unique in its applications.
Propiedades
Número CAS |
63923-83-1 |
|---|---|
Fórmula molecular |
C8H24S2Sn4 |
Peso molecular |
659.3 g/mol |
InChI |
InChI=1S/8CH3.2S.4Sn/h8*1H3;;;;;; |
Clave InChI |
GWYMLGUYIDYVDS-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)S[Sn](C)C.C[Sn](C)S[Sn](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


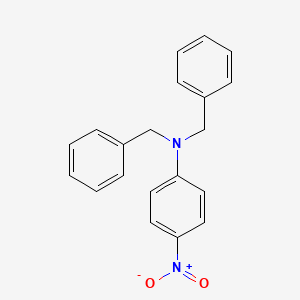
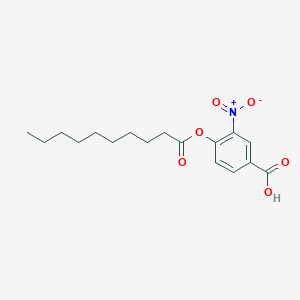
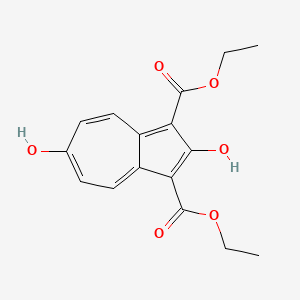
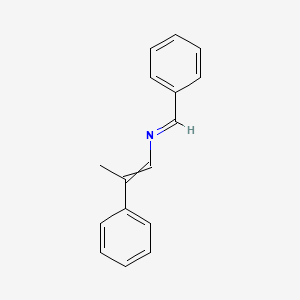

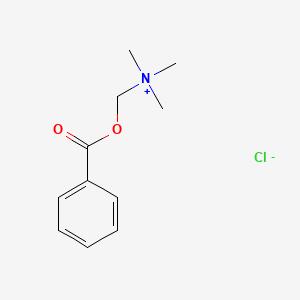
![N-[4-Amino-5-ethoxy-2-(2-hydroxyethoxy)phenyl]benzamide](/img/structure/B14490598.png)
![2-[2-(Chloromethyl)phenoxy]propanamide](/img/structure/B14490599.png)


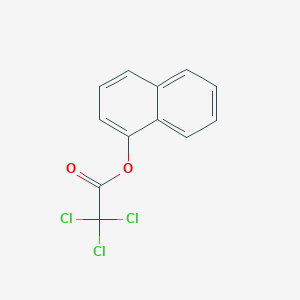
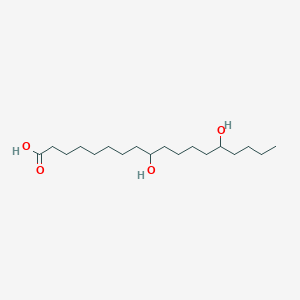
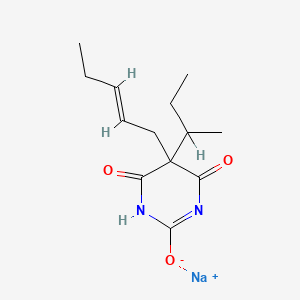
![1-[Dichloro(fluoro)methyl]-3-(trifluoromethyl)benzene](/img/structure/B14490632.png)
